N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with chloro, trifluoromethyl, ethoxy, and carboxamide groups. These functional groups contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C20H15ClF3N3O3 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-2-30-14-6-4-13(5-7-14)27-10-9-17(28)18(26-27)19(29)25-12-3-8-16(21)15(11-12)20(22,23)24/h3-11H,2H2,1H3,(H,25,29) |
InChI Key |
CNTZKHKJILTGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Substitution Reactions: The introduction of the chloro and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. For example, 4-chloro-3-(trifluoromethyl)aniline can be synthesized by reacting 4-chloroaniline with trifluoromethylating agents.
Coupling Reactions: The ethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols or amines, depending on the specific functional group targeted.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets, while the pyridazine ring can facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-hydroxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
Compared to similar compounds, N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may exhibit unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The trifluoromethyl group also imparts significant electron-withdrawing effects, enhancing its stability and reactivity in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
